Cas no 2171629-51-7 (3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

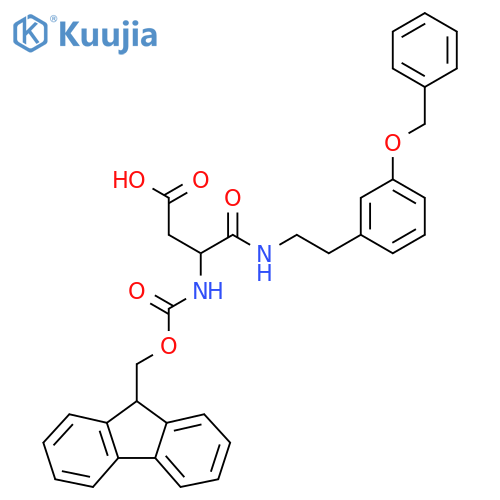

2171629-51-7 structure

商品名:3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 化学的及び物理的性質

名前と識別子

-

- 3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid

- EN300-1539237

- 3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

- 2171629-51-7

-

- インチ: 1S/C34H32N2O6/c37-32(38)20-31(33(39)35-18-17-23-11-8-12-25(19-23)41-21-24-9-2-1-3-10-24)36-34(40)42-22-30-28-15-6-4-13-26(28)27-14-5-7-16-29(27)30/h1-16,19,30-31H,17-18,20-22H2,(H,35,39)(H,36,40)(H,37,38)

- InChIKey: SDZPKYMQTXMPKJ-UHFFFAOYSA-N

- ほほえんだ: O(C(NC(C(NCCC1C=CC=C(C=1)OCC1C=CC=CC=1)=O)CC(=O)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 564.22603674g/mol

- どういたいしつりょう: 564.22603674g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 6

- 重原子数: 42

- 回転可能化学結合数: 13

- 複雑さ: 869

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 114Ų

3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1539237-10.0g |

3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171629-51-7 | 10g |

$14487.0 | 2023-06-05 | ||

| Enamine | EN300-1539237-5.0g |

3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171629-51-7 | 5g |

$9769.0 | 2023-06-05 | ||

| Enamine | EN300-1539237-0.05g |

3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171629-51-7 | 0.05g |

$2829.0 | 2023-06-05 | ||

| Enamine | EN300-1539237-0.1g |

3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171629-51-7 | 0.1g |

$2963.0 | 2023-06-05 | ||

| Enamine | EN300-1539237-0.5g |

3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171629-51-7 | 0.5g |

$3233.0 | 2023-06-05 | ||

| Enamine | EN300-1539237-10000mg |

3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171629-51-7 | 10000mg |

$14487.0 | 2023-09-26 | ||

| Enamine | EN300-1539237-1000mg |

3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171629-51-7 | 1000mg |

$3368.0 | 2023-09-26 | ||

| Enamine | EN300-1539237-2500mg |

3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171629-51-7 | 2500mg |

$6602.0 | 2023-09-26 | ||

| Enamine | EN300-1539237-500mg |

3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171629-51-7 | 500mg |

$3233.0 | 2023-09-26 | ||

| Enamine | EN300-1539237-50mg |

3-({2-[3-(benzyloxy)phenyl]ethyl}carbamoyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid |

2171629-51-7 | 50mg |

$2829.0 | 2023-09-26 |

3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid 関連文献

-

1. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

-

Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441

-

Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

2171629-51-7 (3-({2-3-(benzyloxy)phenylethyl}carbamoyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid) 関連製品

- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬